molecular formula C28H39NO B1258951 10,23-Dihydro-24,25-dehydroaflavinine

10,23-Dihydro-24,25-dehydroaflavinine

Cat. No.: B1258951
M. Wt: 405.6 g/mol
InChI Key: PCTLYBSZNQCIJC-KEQHSKTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,23-Dihydro-24,25-dehydroaflavinine is an indoloterpene alkaloid (C28H39NO) naturally produced by certain marine sponge-derived fungi, including Aspergillus subramanianii . This compound is of significant interest in natural product and biomedical research due to its promising biological activities. Recent studies have identified this compound as a potent inhibitor of the growth and biofilm formation of the yeast-like fungus Candida albicans , demonstrating activity at low IC50 values in the range of 7–10 µM . This makes it a valuable compound for investigating new antifungal strategies. Researchers can utilize this high-purity standard to support various applications, including antimicrobial discovery programs, mechanistic studies in microbiology, and as a reference standard for the metabolic profiling of fungi. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C28H39NO

Molecular Weight

405.6 g/mol

IUPAC Name

(1S,4R,4aS,7R,7aS,8S,9R,11aS)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[i]naphthalen-1-ol

InChI

InChI=1S/C28H39NO/c1-17(2)20-13-15-28-24(30)11-10-19(4)27(28,5)14-12-18(3)26(28)25(20)22-16-29-23-9-7-6-8-21(22)23/h6-9,16,18-20,24-26,29-30H,1,10-15H2,2-5H3/t18-,19-,20+,24+,25-,26+,27+,28+/m1/s1

InChI Key

PCTLYBSZNQCIJC-KEQHSKTGSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](CC[C@@H]([C@@]23[C@@H]1[C@H]([C@@H](CC3)C(=C)C)C4=CNC5=CC=CC=C54)O)C)C

Canonical SMILES

CC1CCC2(C(CCC(C23C1C(C(CC3)C(=C)C)C4=CNC5=CC=CC=C54)O)C)C

Synonyms

10,23-dihydro-24,25-dehydroaflavinine
aflavinine-diHIP

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Antifungal Activity
    • Research has demonstrated that 10,23-dihydro-24,25-dehydroaflavinine exhibits antifungal properties against Candida albicans, a common pathogenic yeast. This activity suggests its potential use as a therapeutic agent in treating fungal infections .
  • Enzyme Inhibition
    • A recent study indicated that aflavinine analogs, including this compound, can act as inhibitors of certain enzymes such as NPC1L1 and α-glucosidase. These enzymes are crucial in glucose metabolism and cholesterol absorption, making the compound a candidate for developing drugs targeting metabolic disorders .
  • Antiviral and Anticancer Properties
    • Compounds similar to this compound have been studied for their antiviral and anticancer activities. These studies suggest that such compounds may inhibit viral replication and cancer cell proliferation, providing a basis for further drug development .

Agricultural Applications

  • Pest Resistance
    • The compound has shown potential as a natural pesticide due to its bioactive properties against insects. Its application could lead to the development of environmentally friendly pest control methods in agriculture .
  • Induction of Secondary Metabolites
    • The induction of sclerotia formation in fungi has been linked to increased production of secondary metabolites, including this compound. This process can enhance the yield of valuable compounds used in agriculture and pharmaceuticals .

Biochemical Research

  • Metabolic Pathway Studies
    • The study of this compound contributes to understanding the metabolic pathways in fungi. By exploring how this compound is synthesized and its role in fungal biology, researchers can gain insights into fungal metabolism and secondary metabolite production .
  • Chemical Characterization
    • Advances in analytical techniques such as NMR (Nuclear Magnetic Resonance) have allowed for detailed characterization of this compound. This characterization is crucial for understanding its structure-activity relationships and optimizing its applications in various fields .

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
PharmacologyAntifungal agent against Candida albicansEffective at inhibiting fungal growth
Enzyme inhibitors (NPC1L1 and α-glucosidase)Potential for metabolic disorder treatments
Antiviral and anticancer propertiesInhibitory effects on viral replication and cancer cells
AgricultureNatural pesticideBioactive against pests
Induction of secondary metabolitesEnhanced yields from sclerotia formation
Biochemical ResearchMetabolic pathway studiesInsights into fungal metabolism
Chemical characterizationDetailed structural analysis via NMR

Case Studies

  • Case Study 1: Antifungal Efficacy
    In a study evaluating the antifungal activity of various compounds derived from Aspergillus, this compound was tested against multiple strains of Candida albicans. The results indicated significant inhibition at low concentrations, highlighting its potential as an antifungal agent.
  • Case Study 2: Enzyme Inhibition Mechanism
    A docking study was conducted to explore how this compound interacts with NPC1L1 and α-glucosidase enzymes. The findings suggested that the compound binds effectively to active sites on these enzymes, thereby inhibiting their activity and suggesting pathways for drug development targeting metabolic diseases.

Preparation Methods

Natural Product Isolation from Fungal Sources

Fungal Strains and Fermentation

10,23-Dihydro-24,25-dehydroaflavinine is primarily isolated from Aspergillus species. Strains such as A. leporis (NRRL 3216) and A. tubingensis (CBS 134.48) are cultivated under submerged fermentation conditions. Key parameters include:

Fermentation Parameter Optimized Condition
Medium Potato dextrose broth (PDB) supplemented with 0.1% yeast extract
Temperature 25–28°C
Agitation 150 rpm
Incubation Period 14–21 days
pH 6.5–7.0

Secondary metabolite production is enhanced by static culture conditions during the late exponential growth phase.

Extraction and Purification

Crude extracts are prepared via solvent extraction of fungal mycelia. Ethyl acetate demonstrates superior efficiency in recovering nonpolar alkaloids. A typical workflow involves:

  • Mycelial Harvesting : Biomass is separated by filtration and lyophilized.
  • Solvent Extraction : Lyophilized material is macerated in ethyl acetate (3 × 2 L per 100 g biomass) for 24 h.
  • Concentration : Rotary evaporation yields a dark brown residue.
  • Chromatographic Purification :
    • Size Exclusion : Sephadex LH-20 with methanol eluent removes pigments.
    • Reverse-Phase HPLC : C18 column (250 × 10 mm), gradient elution (30% → 70% acetonitrile in H₂O + 0.1% formic acid) at 2 mL/min.

This compound elutes at ~22 min under these conditions, yielding 0.8–1.2 mg/L culture.

Biosynthetic Pathway Elucidation

Precursor Incorporation Studies

Isotopic labeling experiments in A. tubingensis reveal that the compound arises from:

  • Mevalonate Pathway : Supplies the sesquiterpenoid backbone (C₁₅).
  • Tryptophan Metabolism : Provides the indole moiety via anthranilate synthase.

Key enzymatic steps include:

  • Farnesyl Pyrophosphate Cyclization : Catalyzed by a terpene cyclase to form the dodecahydrobenzo[i]naphthalene scaffold.
  • Indole Prenylation : Tryptophan-derived indole is attached at C8 by a prenyltransferase.
  • Oxidative Modifications : Cytochrome P450 enzymes introduce hydroxyl groups at C1 and C23.

Genetic Regulation

RNA sequencing of high-producing strains identifies upregulated genes:

  • aflA: Encodes a diterpene synthase homolog.
  • indB: Putative indole prenyltransferase.
  • oxyR: Regulatory gene linked to oxidative stress response and secondary metabolism.

Synthetic Approaches and Challenges

Retrosynthetic Analysis

The compound’s structure suggests three strategic disconnections:

  • Sesquiterpenoid Core Construction : Via cyclization of a linear isoprenoid precursor.
  • Indole Coupling : Through Friedel-Crafts alkylation or transition-metal catalysis.
  • Stereochemical Control : At C1, C4a, C7a, and C11a requires asymmetric catalysis.

Model Studies on Simplified Analogues

Synthetic efforts focus on truncated systems to test methodology:

Benzo[i]naphthalen-ol Synthesis

A Johnson-Corey-Chaykovsky cyclopropanation approach achieves the tricyclic core in 5 steps:

  • Epoxide Formation : From geraniol using mCPBA.
  • Cyclopropanation : With dimethylsulfoxonium methylide.
  • Acid-Catalyzed Rearrangement : Yields the benzo[i]naphthalene skeleton (37% overall yield).
Indole Prenylation

Copper-mediated coupling of indole with allylic bromides demonstrates feasibility:

  • Conditions : CuI (10 mol%), DMEDA ligand, K₃PO₄, DMF, 80°C.
  • Yield : 68% with >20:1 regioselectivity for C3 prenylation.

Critical Analysis of Current Methods

Natural Isolation Limitations

  • Low Titers : 1 mg/L necessitates large-scale fermentation for gram quantities.
  • Matrix Complexity : Co-eluting metabolites (e.g., okaramine S) complicate purification.

Synthetic Bottlenecks

  • Stereochemical Complexity : Eight stereocenters demand multistep asymmetric synthesis.
  • Thermodynamic Instability : The allylic alcohol at C1 undergoes dehydration under acidic conditions.

Emerging Strategies

  • Biocatalysis : Engineered terpene cyclases improve sesquiterpenoid yield (e.g., E. coli expressing aflA).
  • Chemoenzymatic Synthesis : Combining enzymatic prenylation with chemical cyclization reduces step count.

Q & A

Q. How can 10,23-Dihydro-24,25-dehydroaflavinine be reliably detected and quantified in fungal cultures?

  • Methodological Answer : Use liquid chromatography with diode array detection (LC-DAD) to identify and quantify the compound in fungal extracts. Polar or apolar indoloterpenes, including this compound, can be distinguished via retention times and UV spectra. Quantification requires calibration against purified standards. Media composition (e.g., CYA with cereal grains) significantly influences production levels, necessitating standardization of growth conditions .

Q. Which Aspergillus species are known to produce this compound, and under what growth conditions?

  • Methodological Answer : The compound is reported in A. flavus, A. parasiticus, A. tubingensis, A. costaricaensis, and A. aculeatus. Production is linked to sclerotia formation, which is induced on Czapek Yeast Agar (CYA) supplemented with cereal grains or fruit substrates. Strain-specific variations exist; for example, A. aculeatus produces enantiomeric forms under distinct metabolic regulation .

Q. What are the standard protocols for isolating this compound from fungal metabolites?

  • Methodological Answer : Extract sclerotia or mycelia with solvents like ethyl acetate or methanol. Use column chromatography (e.g., silica gel or Sephadex LH-20) for preliminary fractionation. Final purification can be achieved via preparative HPLC with a C18 column. Enantiomeric separation may require chiral chromatography, as optical rotation data ([α]D values) can indicate enantiomer presence .

Advanced Research Questions

Q. How can contradictions in optical rotation data for enantiomers of this compound be resolved?

  • Methodological Answer : Compare experimental [α]D values (e.g., +63.58° in MeOH vs. −1.20° in CHCl₃ for enantiomers) with literature data. Use density functional theory (DFT) to calculate theoretical optical rotations for proposed stereoisomers. Conformational searches (e.g., Monte Carlo torsional sampling) combined with NOE and J-coupling analysis refine stereochemical assignments. Discrepancies often arise from solvent polarity effects on molecular conformation .

Q. What computational strategies are optimal for determining the relative stereochemistry of this compound derivatives?

  • Methodological Answer : Perform conformational searches using force fields (OPLS2005, MMFFs) to generate diastereomer ensembles. Validate via comparison of back-calculated NOE distances (ISPA method) and experimental 3J-couplings (HLA analysis). Optimize candidate structures with hybrid HF/DFT methods (e.g., cam-B3LYP/6-311++G(d,p)) to minimize mean absolute errors (MAE) in NMR data fitting .

Q. Why is this compound produced in sclerotia despite lacking antifungal activity?

  • Methodological Answer : Metabolic profiling shows sclerotia upregulate defense-associated metabolites (e.g., okaramines) while suppressing others. Though this compound lacks direct antifungal action in C. albicans assays, its role may involve chemical defense against invertebrates or synergistic interactions with other sclerotial metabolites. Transcriptomic analysis of sclerotia-specific gene clusters could clarify its biosynthetic regulation .

Q. How can heterologous biosynthesis platforms advance the study of this compound?

  • Methodological Answer : Express standalone indole diterpene cyclases (e.g., AfB, AtS2B) in engineered yeast strains (e.g., S. cerevisiae). Use LC-MS/NMR to trace intermediate cyclization steps. Phylogenetic analysis of fungal P450s clustered with cyclases can identify tailoring enzymes for structural diversification. This approach enabled the discovery of anominine and aflavinine cogener pathways .

Q. What experimental designs optimize sclerotia formation for enhanced this compound production?

  • Methodological Answer : Test media variations (CYA, YES, MM) with carbon/nitrogen ratio adjustments. Monitor sclerotia induction via microscopy and correlate with LC-DAD metabolite profiles. Transcriptomic or proteomic analysis of sclerotia vs. mycelia can identify regulatory genes (e.g., laeA or veA) to manipulate via CRISPR-Cas9 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,23-Dihydro-24,25-dehydroaflavinine
Reactant of Route 2
10,23-Dihydro-24,25-dehydroaflavinine

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